

Application Notes and Protocols: Synthesis of N,N-Dimethyl-4,4'-azodianiline

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Compound of Interest

Compound Name: *N,N*-dimethyl-4,4'-azodianiline

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Abstract

This document provides a comprehensive experimental protocol for the synthesis of **N,N-Dimethyl-4,4'-azodianiline** (also known as 4-Amino-4'-(dimethylamino)azobenzene or Disperse Black 3).[1] The synthesis is a two-stage process beginning with the diazotization of p-nitroaniline and its subsequent azo coupling with N,N-dimethylaniline to yield an intermediate, 4-nitro-4'-(dimethylamino)azobenzene. The protocol concludes with the reduction of the nitro group to the primary amine of the final product. This method is robust and relies on well-established organic chemistry principles, making it suitable for laboratory-scale synthesis.

Product Characterization Data

A summary of the key quantitative and physical properties of the final product, **N,N-Dimethyl-4,4'-azodianiline**, is presented below for reference.

Property	Value	Reference(s)
Chemical Name	N,N-Dimethyl-4,4'-azodianiline	[2]
Synonyms	4-Amino-4'- (dimethylamino)azobenzene, Disperse Black 3	[2] [3]
CAS Number	539-17-3	[2]
Molecular Formula	C ₁₄ H ₁₆ N ₄	[2]
Molecular Weight	240.30 g/mol	[2]
Appearance	Orange powder, crystals, or chunks	[4]
Melting Point	190 °C (decomposes)	[1] [4]

Reaction Scheme and Workflow

The overall synthesis proceeds through an electrophilic aromatic substitution (azo coupling) followed by a chemical reduction. The workflow diagram below illustrates the key stages of the process.

Part A: Synthesis of 4-Nitro-4'-(dimethylamino)azobenzene

Step 1: Diazotization
of p-Nitroaniline

Cold Diazonium
Salt Solution

Step 2: Azo Coupling
with N,N-Dimethylaniline

Step 3: Isolation and
Purification of Intermediate

Purified Intermediate

Part B: Synthesis of N,N-Dimethyl-4,4'-azodianiline

Step 4: Reduction of
Nitro Intermediate

Step 5: Isolation and
Purification of Final Product

Step 6: Product
Characterization

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Caption: Experimental workflow for the two-stage synthesis of **N,N-Dimethyl-4,4'-azodianiline**.

Experimental Protocols

Safety Precautions: This experiment involves corrosive, toxic, and potentially carcinogenic substances. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. p-nitroaniline and N,N-dimethylaniline are highly toxic.^[5] Sulfuric acid is highly corrosive.^[5] Handle all chemicals with extreme care and consult the relevant Safety Data Sheets (SDS) before starting.

Part A: Synthesis of 4-Nitro-4'-(dimethylamino)azobenzene (Intermediate)

This protocol is adapted from established procedures for diazonium coupling reactions.^[5]

Materials and Reagents:

- p-Nitroaniline
- Concentrated Sulfuric Acid (H_2SO_4)
- Sodium Nitrite (NaNO_2)
- N,N-Dimethylaniline
- 1 M Hydrochloric Acid (HCl)
- 1 M Sodium Hydroxide (NaOH)
- Distilled Water
- Ice

Protocol:

- Preparation of p-Nitroaniline Solution:
 - In a 250 mL beaker, carefully add 2 mL of concentrated H_2SO_4 to 10 mL of distilled water.
 - To this acid solution, add 1.38 g of p-nitroaniline.
 - Gently heat the mixture while stirring to dissolve the p-nitroaniline.

- Cool the resulting solution in an ice bath to between 10-15 °C, avoiding excessive precipitation.[5]
- **Diazotization:**
 - In a separate test tube, dissolve 0.69 g of NaNO₂ in 2-3 mL of distilled water.
 - While maintaining the low temperature of the p-nitroaniline solution, add the NaNO₂ solution dropwise with continuous stirring. The resulting cold solution contains the p-nitrobenzenediazonium sulfate intermediate and should be used immediately.[5]
- **Preparation of Coupling Solution:**
 - In a separate beaker, prepare a solution of 1.21 g of N,N-dimethylaniline in 1.5 mL of 1 M HCl.[5]
 - Cool this solution in an ice bath.
- **Azo Coupling Reaction:**
 - Slowly add the cold diazonium salt solution (from step 2) to the cold N,N-dimethylaniline solution (from step 3) with vigorous stirring. A colored product should form.[5]
 - After the addition is complete, slowly add approximately 10 mL of cold 1 M NaOH solution to neutralize the mixture. A brightly colored solid should precipitate.[5]
- **Isolation and Purification of Intermediate:**
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the crude product with cold water to remove residual salts and base.
 - The product, 4-nitro-4'-(dimethylamino)azobenzene, can be further purified by recrystallization from ethanol if necessary.

Part B: Synthesis of **N,N-Dimethyl-4,4'-azodianiline** (Final Product)

This protocol is based on the reduction of the nitro intermediate using sodium hydrogen sulfide.

[6]

Materials and Reagents:

- 4-Nitro-4'-(dimethylamino)azobenzene (from Part A)
- Ethanol
- 25% Sodium Hydrogen Sulfide (NaSH) solution
- Distilled Water

Protocol:

- Preparation for Reduction:
 - In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the dried 4-nitro-4'-(dimethylamino)azobenzene (e.g., 8.8 g) in 108 mL of ethanol.[6]
- Reduction Reaction:
 - Heat the suspension to a gentle reflux with constant stirring.
 - Once refluxing, add a 25% aqueous solution of sodium hydrogen sulfide (e.g., 102 g) dropwise over approximately 35 minutes.[6]
 - After the addition is complete, continue stirring at reflux for an additional hour.[6]
- Isolation of Final Product:
 - Cool the reaction mixture to room temperature.
 - Add 212 mL of water to the mixture to precipitate the product.[6]
 - Collect the solid by suction filtration.
- Purification and Drying:

- Wash the filtered solid with a 3:1 water/ethanol mixture.[6]
- Dry the final product, **N,N-dimethyl-4,4'-azodianiline**, in a vacuum oven at 50 °C.[6] The expected melting point is approximately 182-187 °C.[6]

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